6-Bromoquinoline-8-carboxylic acid
Description
Significance of the Quinoline (B57606) Heterocycle as a Core Scaffold in Organic Chemistry
The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of organic chemistry. numberanalytics.combritannica.com First discovered in coal tar in 1834, its unique structure and reactivity have made it a fundamental building block in the synthesis of a wide array of complex molecules. numberanalytics.comnih.gov The presence of the nitrogen atom in the pyridine ring influences the electronic properties of the entire molecule, making it a versatile precursor for pharmaceuticals, agrochemicals, and materials science applications such as organic light-emitting diodes (OLEDs). numberanalytics.com The quinoline ring system is a key feature in many natural products and synthetic compounds with significant biological activity. nih.gov
Impact of Halogenation and Carboxylic Acid Functionality on Quinoline Derivative Chemistry
The introduction of halogen atoms and carboxylic acid groups onto the quinoline scaffold profoundly alters its chemical and physical properties.
Halogenation: The addition of a halogen, such as bromine, to the quinoline ring can significantly impact its reactivity and biological interactions. orientjchem.org Halogenation can increase the lipophilicity of the molecule, potentially enhancing its cellular uptake. orientjchem.org Furthermore, halogen substituents can lead to red-shifted absorption and emission spectra in fluorescent dyes and improve photostability. nih.gov The position of the halogen atom is crucial; for instance, regioselective halogenation at specific carbons, like the C5 position, can be achieved through various synthetic methods. rsc.orgrsc.org
Overview of 6-Bromoquinoline-8-carboxylic Acid's Position in Chemical Literature and Research Interest
This compound, with the chemical formula C₁₀H₆BrNO₂ and a molecular weight of approximately 252.07 g/mol , is a specific halogenated quinoline carboxylic acid that has garnered attention in chemical research. Its structure features a bromine atom at the 6-position and a carboxylic acid group at the 8-position of the quinoline ring. This particular arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules. Research has explored its potential in various chemical reactions, including substitution of the bromine atom and reactions involving the carboxylic acid group.
Historical Context and Evolution of Quinoline Synthesis Relevant to this compound Derivatives
The synthesis of quinolines has a rich history dating back to the 19th century. Several classic named reactions have been instrumental in accessing the quinoline core.
The Skraup Synthesis (1880): This was one of the earliest and is still a widely used method for producing unsubstituted quinolines. nih.goviipseries.org The reaction involves heating an aniline (B41778) with glycerol, sulfuric acid (as a dehydrating agent), and an oxidizing agent like nitrobenzene. iipseries.orgresearchgate.net
The Doebner-von Miller Reaction (1881): This is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones to produce substituted quinolines. nih.govwikipedia.org This method allows for the introduction of substituents at the 2- and 4-positions of the quinoline ring. nih.gov
The Doebner Reaction (1887): This reaction combines an aniline, an aldehyde, and pyruvic acid to yield 2-substituted quinoline-4-carboxylic acids. nih.govnih.gov This method is particularly relevant to the synthesis of quinoline carboxylic acid derivatives.
Over the years, these classical methods have been modified and new, more efficient synthetic routes have been developed. nih.gov These advancements often focus on milder reaction conditions, improved yields, and greater functional group tolerance, which are crucial for the synthesis of complex molecules like derivatives of this compound. nih.govresearchgate.net For instance, the development of the Doebner hydrogen-transfer reaction has enabled the synthesis of substituted quinolines from anilines with electron-withdrawing groups, which typically give low yields in the conventional Doebner reaction. acs.org
Structure
3D Structure
Properties
IUPAC Name |
6-bromoquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-4-6-2-1-3-12-9(6)8(5-7)10(13)14/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPABRQMUPPNSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC(=C2N=C1)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50214776 | |
| Record name | 6-Bromo-8-quinolinecarboxylic acid | |
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Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64507-38-6 | |
| Record name | 6-Bromo-8-quinolinecarboxylic acid | |
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| Record name | 6-Bromo-8-quinolinecarboxylic acid | |
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| Record name | 6-bromoquinoline-8-carboxylic acid | |
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| Record name | 6-Bromo-8-quinolinecarboxylic acid | |
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Synthetic Methodologies for 6 Bromoquinoline 8 Carboxylic Acid and Its Structural Analogs
Direct Synthesis Routes to 6-Bromoquinoline-8-carboxylic Acid
Direct synthesis focuses on introducing the bromo and carboxyl groups onto the quinoline (B57606) scaffold in a targeted manner.
One direct approach involves the bromination of quinoline-8-carboxylic acid. However, the position of bromination on the quinoline ring is highly influenced by the directing effects of existing substituents and the reaction conditions. Studies on the bromination of 8-substituted quinolines have shown that the substitution pattern can lead to a mixture of mono- and di-bromo derivatives. acgpubs.orgresearchgate.net For instance, the bromination of 8-hydroxyquinoline (B1678124) can yield both 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline. acgpubs.orgresearchgate.net Achieving selective bromination at the 6-position of quinoline-8-carboxylic acid requires careful optimization of reaction conditions, such as the choice of brominating agent and solvent, to favor the desired isomer.
An alternative direct synthesis involves the carboxylation of a 6-bromoquinoline (B19933) precursor. This can be accomplished through various methods, including Grignard reactions followed by treatment with carbon dioxide or through metal-catalyzed carboxylation reactions. The success of this approach hinges on the efficient formation of an organometallic intermediate at the 8-position of the 6-bromoquinoline, which can then be carboxylated.
Indirect Synthetic Pathways and Derivatization from Related Halogenated Quinolines
Indirect methods offer alternative routes to this compound, often starting from more readily available halogenated quinolines.
This strategy begins with 6-bromoquinoline and introduces the carboxylic acid group at the 8-position. This can be achieved through a sequence of reactions, such as lithiation or Grignard reagent formation at a different position, followed by a series of steps to introduce the carboxyl group at the desired C8-position. Another approach involves the transformation of a pre-existing functional group at the 8-position. For example, starting with 6-bromo-8-nitroquinoline (B1581145), the nitro group can be reduced to an amino group, which can then be converted to a cyano group via a Sandmeyer reaction, followed by hydrolysis to the carboxylic acid. The reduction of 6-bromo-8-nitroquinoline to 6-bromoquinolin-8-amine (B1581729) has been reported with high yield using iron in a mixture of ethanol, acetic acid, and water. chemicalbook.com
| Starting Material | Reagents | Product | Yield | Reference |
| 6-bromo-8-nitro-quinoline | Fe, EtOH/HOAc/H₂O | 6-bromoquinolin-8-amine | 91% | chemicalbook.com |
| This interactive table summarizes the transformation of 6-bromo-8-nitroquinoline. |
The Pfitzinger reaction provides a powerful tool for constructing quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound in the presence of a base. wikipedia.orgjocpr.com While this reaction classically yields 4-carboxyquinolines, modifications and variations of the Pfitzinger reaction could potentially be adapted to synthesize 8-carboxyquinoline derivatives. researchgate.net This would involve using a substituted isatin or a different starting material that directs the cyclization and carboxylation to the desired positions. The reaction of isatin with a base hydrolyzes the amide bond to form a keto-acid intermediate, which then reacts with a carbonyl compound to form an imine that subsequently cyclizes and dehydrates to the quinoline. wikipedia.org
Various other ring-closure reactions are employed in the synthesis of substituted quinolines and could be adapted for the synthesis of this compound. These include:
The Doebner-von Miller reaction: This reaction involves the condensation of an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of an acid catalyst.
The Combes quinoline synthesis: This method uses the reaction of an aniline with a β-diketone under acidic conditions.
The Friedländer synthesis: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. globalauthorid.com
Electrophilic Cyclization of N-(2-Alkynyl)anilines: This method allows for the synthesis of a variety of substituted quinolines, including halogenated ones, under mild conditions. nih.gov
These ring-closure strategies offer flexibility in introducing substituents onto the quinoline core by using appropriately substituted precursors. For instance, starting with a 4-bromoaniline (B143363) and a suitable dicarbonyl compound could potentially lead to the formation of the 6-bromoquinoline ring system. Further functionalization would then be required to introduce the carboxylic acid at the 8-position.
Regioselective Synthesis and Stereochemical Control in Halogenated Quinoline Systems
The ability to control where substituents are placed on the quinoline ring is paramount for synthesizing specific isomers like this compound. This control, known as regioselectivity, is a significant challenge in quinoline chemistry.
Controlling Bromination Regioselectivity
The direct bromination of quinoline and its derivatives can lead to a mixture of products, making the isolation of a specific isomer difficult. The outcome of the bromination reaction is highly dependent on the reaction conditions and the nature of the substituents already present on the quinoline ring. acgpubs.org
For instance, the bromination of 8-substituted quinolines can result in mono- or di-bromo derivatives, with the ratio of products varying based on the amount of bromine used. acgpubs.org A study on the bromination of 8-hydroxyquinoline and 8-aminoquinoline (B160924) showed the formation of a mixture of 5,7-dibromo and 7-bromo or 5-bromo derivatives, respectively. acgpubs.org In contrast, 8-methoxyquinoline (B1362559) yielded 5-bromo-8-methoxyquinoline (B186703) as the sole product, demonstrating the strong directing effect of the methoxy (B1213986) group. acgpubs.org
Achieving C5-regioselective halogenation of 8-substituted quinolines is a notable challenge. While several metal-catalyzed methods exist, recent advancements have focused on metal-free approaches. rsc.org These methods often utilize N-halosuccinimides (NCS for chlorination, NBS for bromination) and can proceed under milder conditions, sometimes even at room temperature for bromination. rsc.org The development of these protocols is significant as they offer an economical and environmentally friendlier route to halogenated quinolines with high functional group tolerance. rsc.org
Directing Group Strategies in Quinoline Functionalization
To overcome the challenges of regioselectivity, chemists often employ directing groups. These are functional groups temporarily attached to the molecule to guide the substitution to a specific position. The 8-aminoquinoline group is a well-known directing group in transition metal-catalyzed C-H functionalization reactions. researchgate.net
The use of directing groups allows for high levels of selectivity in introducing various functional groups onto the quinoline core. mdpi.comrsc.org For example, the C8 position of quinoline can be functionalized through the use of a directing group at the N1 position (as a quinoline N-oxide), which can then be removed. mdpi.com This strategy has been successfully used for C8 bromination and amidation. mdpi.com
Another powerful strategy involves magnesiation, where a bromine atom is exchanged for a magnesium-based group, which can then react with various electrophiles. acs.org This technique allows for the regioselective functionalization of polyhalogenated quinolines. For instance, in a dibromoquinoline, one bromine can be selectively exchanged, leaving the other intact for further transformations. acs.org
Advanced Synthetic Techniques and Green Chemistry Approaches in Quinoline Synthesis
Modern synthetic chemistry is increasingly focused on developing methods that are not only efficient but also environmentally benign. This has led to the exploration of microwave-assisted synthesis, novel catalytic systems, and solvent-free reaction conditions for the preparation of quinolines.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. benthamdirect.comchemsociety.org.ng This technique has been successfully applied to the synthesis of quinoline derivatives. mdpi.com For instance, the Friedländer synthesis, a classic method for quinoline preparation, can be significantly enhanced under microwave irradiation, sometimes in the absence of a solvent. benthamdirect.commdpi.com The use of microwave technology can also facilitate decarboxylation and decarboxylative iodination of carboxylic acids, which are relevant transformations in the synthesis of functionalized aromatics. semanticscholar.org
| Reaction | Conditions | Time | Yield | Reference |
| Friedländer Synthesis | Microwave, Solvent-free | Shorter | Better | benthamdirect.com |
| Protodecarboxylation | Microwave, Ag2CO3, K2S2O8 | < 1 hour | High | semanticscholar.org |
| Decarboxylative Iodination | Microwave, Ag2CO3, K2S2O8, I2 | < 1 hour | Good | semanticscholar.org |
Catalytic Approaches (e.g., Metal-Free, Supported Catalysts)
Catalysis is at the heart of modern quinoline synthesis, with a wide array of catalysts being employed to improve efficiency and selectivity. nih.govresearcher.life While transition metals like palladium, rhodium, and copper have been extensively used, there is a growing interest in developing metal-free catalytic systems to reduce cost and environmental impact. rsc.orgmdpi.commdpi.com
Metal-free halogenation of 8-substituted quinolines represents a significant advancement, providing an economical route to these important compounds. rsc.org Supported catalysts, where the catalytic species is immobilized on a solid support, offer advantages in terms of catalyst recovery and reusability. mdpi.com Nanocatalysts are also gaining prominence due to their high surface area and unique catalytic properties, offering efficient pathways for quinoline synthesis. acs.org
Various catalytic approaches for the Friedländer synthesis of quinolines have been reviewed, highlighting the use of ionic liquids, metal-organic frameworks (MOFs), and nanocatalysts to enhance reaction efficiency and sustainability. nih.gov
Chemical Reactivity and Mechanistic Studies of 6 Bromoquinoline 8 Carboxylic Acid
Reactivity Profile of the Bromo Substituent
The bromine atom at the 6-position of the quinoline (B57606) ring is the focal point for a variety of substitution and coupling reactions. Its reactivity is influenced by the electronic properties of the quinoline system.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) offers a direct method for replacing the bromo group with various nucleophiles. For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups. youtube.commasterorganicchemistry.com In the case of 6-bromoquinoline (B19933), the quinoline nitrogen itself provides some activation. However, to enhance reactivity, the quinoline ring system can be further activated, for instance, through nitration. researchgate.netsemanticscholar.org
A general strategy involves the nitration of bromoquinolines to introduce a strongly electron-withdrawing nitro group, which significantly facilitates subsequent nucleophilic substitution. researchgate.netsemanticscholar.org This approach has been used to synthesize various cyclic amine derivatives of quinolines, such as morpholinyl and piperazinyl quinolines, via an SNAr mechanism. researchgate.netsemanticscholar.org The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which is a hallmark of the SNAr mechanism. masterorganicchemistry.com The nucleophile attacks the carbon bearing the leaving group (bromine), and the negative charge is delocalized across the aromatic system, stabilized by the electron-withdrawing groups. youtube.com
Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions on Bromoquinolines
| Starting Material | Reagent | Product | Reference |
| 6-Bromo-5-nitroquinoline | Morpholine | 6-Morpholino-5-nitroquinoline | researchgate.net |
| 6-Bromo-5-nitroquinoline | Piperazine | 6-Piperazinyl-5-nitroquinoline | researchgate.net |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo substituent on 6-bromoquinoline-8-carboxylic acid serves as an excellent handle for such transformations.
Suzuki-Miyaura Coupling: This reaction pairs the bromoquinoline with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. nih.govnsf.gov The Suzuki-Miyaura reaction is widely used due to its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acids. nih.gov Research has shown that 6-bromoquinolines are highly reactive partners in Suzuki-Miyaura couplings, reacting with both electron-rich and electron-deficient heteroaryl boronic esters to afford the desired biaryl products in short reaction times. nih.gov The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the carbon-bromine bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org
Heck Reaction: The Heck reaction involves the coupling of the bromoquinoline with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.org This reaction is a valuable method for the synthesis of substituted alkenes. organic-chemistry.org While specific examples involving this compound are not prevalent in the searched literature, the general applicability of the Heck reaction to aryl bromides suggests its feasibility. nih.gov
Sonogashira Coupling: This reaction couples the bromoquinoline with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, leading to the synthesis of arylalkynes. libretexts.orgnih.gov The reaction is known for its mild conditions and has been applied to the synthesis of complex molecules. wikipedia.org The versatility of the Sonogashira reaction has been demonstrated in the coupling of various bromo-pyridines and -quinolines with a wide range of terminal alkynes. tubitak.gov.trsoton.ac.uk
Negishi Coupling: The Negishi coupling involves the reaction of the bromoquinoline with an organozinc reagent, catalyzed by a palladium or nickel complex. Although specific examples with this compound were not found in the initial search, the Negishi reaction is a powerful tool for C-C bond formation with a broad substrate scope.
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions with Bromoquinolines
| Reaction Type | Bromoquinoline Derivative | Coupling Partner | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | 6-Bromoquinoline | Heteroarylboronic ester | Pd-CataCXium A-G3 | Biarylquinoline | nih.gov |
| Sonogashira | 6-Bromo-3-fluoro-2-cyanopyridine | Terminal Alkyne | Pd(PPh₃)₄, CuI | Alkynyl-fluorocyanopyridine | soton.ac.uk |
Reductive Debromination Pathways
Reductive debromination, the removal of the bromine atom and its replacement with a hydrogen atom, can be achieved through various methods. One approach involves lithiation followed by quenching with a proton source, such as water. For instance, the lithiation of 4,6,8-tribromoquinoline followed by the addition of water resulted in the formation of 6-bromoquinoline in a 65% yield, demonstrating the selective removal of bromine at other positions while retaining the one at C-6. researchgate.net
Lithiation and Subsequent Electrophilic Trapping Reactions
The bromine atom on the quinoline ring can undergo halogen-metal exchange, typically with an organolithium reagent like n-butyllithium (n-BuLi), to form a lithiated quinoline species. researchgate.net This organolithium intermediate is a potent nucleophile and can be trapped with various electrophiles to introduce a wide range of functional groups. nih.gov While direct lithiation of a C-H bond adjacent to a directing group is possible, the halogen-lithium exchange is often a much faster process for aryl bromides. sciencemadness.org Studies on bromoquinolines have shown that treatment with BuLi at low temperatures generates the corresponding quinolyllithium, which can then be carboxylated by quenching with carbon dioxide to afford the carboxylic acid. researchgate.net For example, 3-bromoquinoline, when treated with BuLi and then CO₂, yields 3-quinolinecarboxylic acid. researchgate.net This methodology highlights the potential to functionalize the 6-position of the quinoline ring after the initial lithiation of this compound, provided the carboxylic acid group is suitably protected.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group at the 8-position is a versatile functional handle, primarily undergoing reactions typical of carboxylic acids, such as esterification and hydrolysis.
Esterification and Hydrolysis Reactions
Esterification: this compound can be converted to its corresponding esters through various esterification methods. A common laboratory method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com This reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic for attack by the alcohol nucleophile. libretexts.org
Hydrolysis: The reverse reaction, the hydrolysis of a this compound ester back to the carboxylic acid, can be achieved under either acidic or basic conditions. youtube.comphysicsandmathstutor.com Basic hydrolysis, often referred to as saponification, is typically irreversible as the final step involves the deprotonation of the carboxylic acid by the base to form a carboxylate salt. masterorganicchemistry.com Acidic hydrolysis is the microscopic reverse of Fischer esterification and is also an equilibrium process. masterorganicchemistry.com
Table 3: General Reactions of the Carboxylic Acid Moiety
| Reaction | Reagents | Product | General Reference |
| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester | masterorganicchemistry.com |
| Basic Hydrolysis (Saponification) | Base (e.g., NaOH), H₂O | Carboxylate Salt (then Carboxylic Acid upon acidification) | masterorganicchemistry.com |
| Acidic Hydrolysis | H₃O⁺, H₂O | Carboxylic Acid | masterorganicchemistry.com |
Amidation and Peptide Coupling Methodologies
The carboxylic acid functional group at the C-8 position of this compound is a key site for derivatization, particularly through amidation and peptide coupling reactions. These transformations are fundamental in medicinal chemistry for creating complex molecules with potential biological activity. The direct reaction of the carboxylic acid with an amine is typically inefficient and requires high temperatures, leading to the necessity of "activating" the carboxyl group. encyclopedia.publibretexts.org
Standard peptide coupling reagents are widely employed for this purpose. These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by an amine. youtube.com Common strategies involve the use of carbodiimides, phosphonium (B103445) salts, or uronium salts. encyclopedia.pubpeptide.com
Carbodiimide-Based Methods: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are frequently used. peptide.comnih.gov The reaction proceeds through an O-acylisourea intermediate. To minimize side reactions and reduce racemization, especially in peptide synthesis, an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) is often included. peptide.comnih.gov These additives react with the O-acylisourea to form an activated ester, which is more stable and reacts cleanly with the amine. peptide.com
Phosphonium and Uronium Salt Reagents: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its modern analogues like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) are highly efficient. acs.org They react with the carboxylic acid to form an activated OBt or OAt ester in situ, which then rapidly couples with the amine. These reagents are known for high yields and low racemization levels. acs.org
A general scheme for the amidation of this compound using a generic coupling reagent is shown below:
Scheme 1: General amidation of this compound.

The table below summarizes common coupling reagents applicable to the amidation of this compound.
| Reagent Class | Example Reagent | Additive (if common) | Byproducts | Key Features |
| Carbodiimides | EDC, DCC | HOBt, NHS | Water-soluble urea (B33335) (EDC), Insoluble urea (DCC) | Widely used, cost-effective. peptide.comnih.gov |
| Phosphonium Salts | BOP, PyBOP | None required | Hexamethylphosphoramide (HMPA, from BOP - carcinogenic) | High efficiency, low racemization. acs.org |
| Uronium Salts | HBTU, TBTU, HATU | None required | Tetramethylurea | Fast reaction rates, very popular in solid-phase synthesis. peptide.com |
| Other | Carbonyldiimidazole (CDI) | None required | Imidazole, CO2 | Useful for forming amides and esters. peptide.com |
Decarboxylation Mechanisms and Applications
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. For most aromatic carboxylic acids, this reaction requires harsh conditions, such as very high temperatures, often in the presence of a catalyst like copper powder in quinoline. acs.org The decarboxylation of simple aromatic carboxylic acids is difficult because the resulting carbanion intermediate would be on an sp2-hybridized carbon, which is unstable. masterorganicchemistry.com
However, the presence of specific functional groups can facilitate decarboxylation. A classic example is the decarboxylation of β-keto acids, which proceeds through a cyclic, concerted transition state. masterorganicchemistry.com this compound does not possess a β-carbonyl group, so it is not expected to undergo facile thermal decarboxylation. masterorganicchemistry.com
Studies on quinoline carboxylic acids have shown that their decarboxylation is challenging. For instance, pyridine (B92270) and quinoline monocarboxylic acids have not been reported to decarboxylate readily in aqueous solution, unlike quinolinic acid (pyridine-2,3-dicarboxylic acid), which decarboxylates at elevated temperatures. cdnsciencepub.com The decarboxylation of quinolinic acid is believed to proceed through its zwitterionic form. cdnsciencepub.com
Catalytic methods, particularly using copper, are known to promote the decarboxylation of aromatic carboxylic acids. acs.org This reaction, known as the copper-quinoline decarboxylation, can be used for the synthesis of aryl-substituted compounds. rsc.org In the context of this compound, a copper-catalyzed decarboxylation would theoretically yield 6-bromoquinoline. This process likely involves the formation of a copper(I) carboxylate salt, which then undergoes intramolecular rearrangement to release CO2 and form an organocopper intermediate, followed by protonolysis.
Carboxylic Acid Activation Strategies
Activation of the carboxylic acid is the crucial first step in many of its transformations, most notably in amidation and esterification. encyclopedia.pub The goal is to convert the poor leaving group (-OH) into a good leaving group. youtube.com
Formation of Acyl Halides: One of the most traditional methods of activating a carboxylic acid is to convert it into an acyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and reacts readily with a wide range of nucleophiles, including amines, alcohols, and organometallic reagents.
Formation of Mixed Anhydrides: Another strategy involves the formation of a mixed anhydride (B1165640). Reagents such as ethyl chloroformate or isobutyl chloroformate react with the carboxylic acid in the presence of a base (e.g., triethylamine) to form a mixed carbonic-carboxylic anhydride. This anhydride is sufficiently reactive to undergo nucleophilic attack by an amine to form the desired amide. acs.org
In Situ Activation with Coupling Reagents: As discussed in section 3.2.2, modern peptide coupling reagents provide the most common and often most efficient method for in situ activation. peptide.commdpi.com Reagents like HATU, HBTU, and PyBOP react with the carboxylic acid to form highly reactive activated esters (e.g., OAt or OBt esters) directly in the reaction mixture, which are then consumed by the amine nucleophile. peptide.comacs.org This avoids the need to isolate a more reactive and potentially unstable intermediate like an acyl chloride. encyclopedia.pub
The table below outlines key activation strategies.
| Activation Strategy | Reagent(s) | Intermediate Formed | Applicability |
| Acyl Halide Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Acyl chloride | Highly reactive, broad scope, but harsh conditions. |
| Mixed Anhydride Formation | Isobutyl chloroformate, Triethylamine | Mixed anhydride | Milder than acyl chlorides, common in peptide synthesis. acs.org |
| In Situ Ester Formation | EDC/NHS, HATU, PyBOP | O-Acylisourea, Activated OAt/OBt ester | Mild, efficient, low racemization, widely used. peptide.comnih.gov |
| Boric Acid Catalysis | Boric acid (B(OH)₃) | Boryl ester | "Green" catalysis, often requires heat and water removal. orgsyn.org |
Reactivity of the Quinoline Nitrogen Atom
N-Oxidation Reactions
The nitrogen atom in the quinoline ring is basic and nucleophilic, allowing it to undergo oxidation to form a quinoline N-oxide. This transformation significantly alters the electronic properties of the quinoline ring system. The N-oxide group is electron-donating through resonance (+R effect) and electron-withdrawing through induction (-I effect), which activates the pyridine ring (positions 2 and 4) towards electrophilic attack and nucleophilic substitution. semanticscholar.orgresearchgate.net
The N-oxidation of 6-bromoquinoline can be achieved using various oxidizing agents. Common reagents include hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA) in a chlorinated solvent like dichloromethane (B109758) (CH₂Cl₂). semanticscholar.orgresearchgate.net
Research has shown that 6-bromoquinoline reacts smoothly with both AcOH/H₂O₂ and m-CPBA to afford 6-bromoquinoline-1-oxide in good yields. semanticscholar.org The m-CPBA method generally provides higher yields. semanticscholar.org
| Reagent | Solvent | Typical Yield | Reference |
| Hydrogen Peroxide / Acetic Acid | Acetic Acid | 60% | semanticscholar.org |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (CH₂Cl₂) | 87% | semanticscholar.org |
The formation of the N-oxide activates the C-4 position, facilitating subsequent reactions like nitration at that site. semanticscholar.orgresearchgate.net
Quaternization and Salt Formation
The lone pair of electrons on the quinoline nitrogen allows it to act as a base and a nucleophile, readily reacting with acids to form salts and with alkylating agents to form quaternary ammonium (B1175870) salts (quaternization).
Salt Formation: Treatment of this compound with a strong acid (e.g., HCl, H₂SO₄) will protonate the quinoline nitrogen, forming a quinolinium salt. This increases the water solubility of the compound.
Quaternization: Quaternization involves the reaction of the quinoline nitrogen with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents like dimethyl sulfate. This is an Sₙ2 reaction where the nitrogen atom acts as the nucleophile. The reaction results in a positively charged quinolinium ion with an alkyl group attached to the nitrogen. This permanent positive charge significantly alters the molecule's properties, making the quinolinium ring highly electron-deficient and activating it towards nucleophilic attack, particularly at the C-2 and C-4 positions.
A general scheme for the quaternization of this compound is shown below:
Scheme 2: General quaternization of this compound.

Interplay of Functional Groups and Cascade Reactions
The three distinct functional groups in this compound—the bromo substituent, the carboxylic acid, and the quinoline nitrogen—can interact and participate in sequential or cascade reactions to build molecular complexity efficiently. A cascade reaction involves two or more consecutive transformations where the product of the first step serves as the substrate for the subsequent step, all occurring in a single pot. mdpi.com
While specific cascade reactions starting from this compound are not extensively documented, its structure allows for the design of such sequences.
Potential Cascade Sequences:
Amidation followed by Suzuki Coupling: The carboxylic acid could first be converted to an amide using standard coupling conditions. Subsequently, the bromine atom at the C-6 position could undergo a palladium-catalyzed Suzuki cross-coupling reaction with a boronic acid to introduce a new aryl or alkyl group. This two-step, one-pot sequence would rapidly generate a diverse library of substituted quinoline-8-carboxamides.
N-Oxidation followed by Nucleophilic Aromatic Substitution (SₙAr): As described in section 3.3.1, N-oxidation activates the C-4 position. A subsequent nitration could install a nitro group at C-4 or C-5. semanticscholar.orgresearchgate.net This nitro group, along with the bromine at C-6, could then serve as leaving groups in nucleophilic aromatic substitution (SₙAr) reactions with amines (e.g., morpholine, piperazine), thiols, or alkoxides. This would be a multi-step process that could potentially be streamlined into a cascade-like sequence.
Intramolecular Cyclization Cascades: After converting the carboxylic acid to a suitable derivative (e.g., an amide with a tethered nucleophile), it might be possible to trigger an intramolecular cyclization. For example, if the carboxylic acid is coupled with an amine containing a terminal alkyne, a subsequent Sonogashira coupling at the C-6 position followed by an intramolecular cyclization could lead to complex polycyclic systems.
The synthesis of functionalized quinolines often relies on cascade reactions, demonstrating the utility of this approach in building the quinoline core itself. rsc.orgnih.govrsc.orgorganic-chemistry.org By analogy, the functional handles present on this compound make it an excellent substrate for post-modification using cascade strategies.
Reaction Kinetic and Thermodynamic Studies
The study of reaction kinetics and thermodynamics for this compound is crucial for understanding its reactivity, stability, and potential applications in various chemical transformations. However, a comprehensive search of scientific literature reveals a notable scarcity of specific experimental data on the reaction kinetics and thermodynamic parameters of this particular compound. While numerous studies focus on the synthesis and biological activities of quinoline derivatives, detailed kinetic and thermodynamic investigations for this compound remain largely unexplored.
Due to the absence of specific research findings, it is not possible to present detailed data tables on reaction rates, activation energies, or thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for reactions involving this compound. Further experimental and computational research is necessary to elucidate the kinetic and thermodynamic profiles of this compound's reactions, which would significantly contribute to a more complete understanding of its chemical behavior.
Advanced Spectroscopic Characterization and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), chemists can map out the atomic connectivity and chemical environment within the molecule.
The ¹H NMR spectrum of 6-Bromoquinoline-8-carboxylic acid is expected to display distinct signals corresponding to the five aromatic protons and the single carboxylic acid proton.
Carboxylic Acid Proton (-COOH): The proton of the carboxylic acid group is highly deshielded and is anticipated to appear as a broad singlet in the downfield region of the spectrum, typically between 12.0 and 14.0 ppm. Its exact chemical shift and signal width can be influenced by solvent and concentration due to hydrogen bonding effects.
Quinoline (B57606) Ring Protons: The five protons on the bicyclic quinoline ring system would appear in the aromatic region, generally between 7.0 and 9.0 ppm. The electron-withdrawing effects of the nitrogen atom, the bromine atom, and the carboxylic acid group will cause specific protons to shift further downfield.
H2 and H4: The protons on the pyridine (B92270) ring (positions 2 and 4) are expected to be the most deshielded due to the adjacent electronegative nitrogen atom.
H3, H5, H7: The remaining protons on the pyridine (H3) and benzene (B151609) rings (H5, H7) will have distinct chemical shifts based on their proximity to the substituents. The bromine at position 6 will particularly influence the shifts of the adjacent H5 and H7 protons.
The expected splitting patterns (multiplicity) arise from spin-spin coupling between adjacent protons, which would be crucial for assigning each signal to a specific proton.
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| -COOH | 12.0 - 14.0 | Broad Singlet (br s) |
| H2 | ~8.8 - 9.0 | Doublet of Doublets (dd) |
| H4 | ~8.2 - 8.5 | Doublet of Doublets (dd) |
| H5 | ~8.0 - 8.3 | Doublet (d) |
| H7 | ~7.8 - 8.1 | Doublet (d) |
| H3 | ~7.5 - 7.7 | Doublet of Doublets (dd) |
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, ten distinct signals are expected.
Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid group is characteristically found far downfield, typically in the range of 165-175 ppm.
Quinoline Ring Carbons: The nine carbons of the quinoline core will appear in the aromatic region (approximately 110-155 ppm).
C-Br (C6): The carbon atom directly attached to the bromine (C6) is expected to have a chemical shift in the range of 115-125 ppm.
Quaternary Carbons: The carbons at the ring junctions (C4a, C8a) and those bearing substituents (C6, C8) will not show signals in a DEPT-90 spectrum and will have different relaxation times compared to protonated carbons.
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Carboxylic Acid) | 165 - 175 |
| Quinoline Ring Carbons | 110 - 155 |
| C6 (C-Br) | 115 - 125 |
To unambiguously assign all proton and carbon signals and confirm the substitution pattern, two-dimensional (2D) NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). It would be used to trace the connectivity of the protons around the quinoline rings, for example, confirming the H2-H3-H4 and H5-H7 spin systems.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. It would allow for the direct assignment of each protonated carbon in the ¹³C NMR spectrum based on the already assigned ¹H signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. It can help confirm assignments by showing spatial proximity, for example, between H7 and the carboxylic acid proton on C8.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the determination of the exact molecular formula of a compound.
For this compound, with the molecular formula C₁₀H₆BrNO₂, the theoretical exact mass can be calculated. A key feature would be the presence of a distinct isotopic pattern for the molecular ion peak due to the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 m/z units (M and M+2).
Table 3: Theoretical HRMS Data for this compound
| Molecular Formula | Ion | Theoretical Exact Mass (m/z) |
|---|---|---|
| C₁₀H₆⁷⁹BrNO₂ | [M+H]⁺ | 251.9655 |
| C₁₀H₆⁸¹BrNO₂ | [M+2+H]⁺ | 253.9634 |
Note: Values are for the protonated molecule [M+H]⁺, common in ESI-MS.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to fragmentation. The analysis of the resulting fragment ions provides valuable information about the molecule's structure. For aromatic carboxylic acids, common fragmentation pathways include the loss of small, stable molecules.
Expected fragmentation pathways for this compound would include:
Loss of H₂O: A peak corresponding to [M-18]⁺.
Loss of COOH radical: A prominent fragmentation pathway for carboxylic acids, leading to a peak at [M-45]⁺.
Loss of Br radical: Cleavage of the C-Br bond would result in a fragment at [M-79/81]⁺.
Decarboxylation (Loss of CO₂): Subsequent to the loss of a proton, the molecule can lose carbon dioxide, giving a fragment corresponding to [M-44].
Analyzing these fragmentation patterns helps to piece together the molecular structure, confirming the presence and location of the carboxylic acid and bromine substituents.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for probing the vibrational modes of a molecule. The resulting spectra are a fingerprint of the compound, with specific peaks corresponding to the stretching and bending of different bonds within the molecule.
For this compound, a key feature in the IR spectrum is the characteristic absorption of the carboxylic acid group. The O-H stretch is expected to appear as a very broad band in the region of 3300-2500 cm⁻¹, a result of strong intermolecular hydrogen bonding. The carbonyl (C=O) stretching vibration is anticipated to be a sharp, intense peak around 1700 cm⁻¹.
The aromatic quinoline ring system would give rise to a series of C-H stretching vibrations typically above 3000 cm⁻¹ and C=C and C=N stretching vibrations in the 1600-1400 cm⁻¹ region. The C-Br stretching frequency is expected at lower wavenumbers, generally in the 600-500 cm⁻¹ range.
Raman spectroscopy would provide complementary information. Non-polar bonds, such as the C-C bonds of the aromatic ring, often produce strong Raman signals, aiding in the assignment of skeletal vibrations. The combination of both IR and Raman data allows for a more complete assignment of the fundamental vibrational modes of the molecule, supported by computational density functional theory (DFT) calculations.
Table 1: Expected Infrared and Raman Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| O-H stretch (Carboxylic acid dimer) | 3300 - 2500 | Broad, Strong | Weak |
| C-H stretch (Aromatic) | 3100 - 3000 | Medium | Strong |
| C=O stretch (Carboxylic acid) | 1720 - 1680 | Strong | Medium |
| C=C/C=N stretch (Quinoline ring) | 1600 - 1400 | Medium to Strong | Medium to Strong |
| O-H bend (Carboxylic acid) | 1440 - 1395 | Medium | Weak |
| C-O stretch (Carboxylic acid) | 1320 - 1210 | Strong | Medium |
| C-Br stretch | 600 - 500 | Medium | Strong |
Note: The exact positions and intensities of the peaks can be influenced by the physical state of the sample (solid or solution) and intermolecular interactions.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The quinoline ring system, being an extended aromatic system, is expected to exhibit strong absorption in the UV region. The presence of the bromine atom and the carboxylic acid group as substituents will influence the wavelengths of maximum absorption (λmax) and the molar absorptivity (ε).
Typically, quinoline and its derivatives show multiple absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions, which are generally more intense, arise from the promotion of an electron from a bonding π orbital to an antibonding π* orbital. The n→π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atom) to an antibonding π* orbital, are usually weaker.
The specific λmax values for this compound would need to be determined experimentally. The solvent used for the analysis can also affect the spectrum due to solvatochromic effects.
Table 2: Anticipated Electronic Transitions for this compound
| Transition Type | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |
| π→π* (Quinoline ring) | 200 - 350 | High (10,000 - 50,000) |
| n→π* (Quinoline ring) | > 300 | Low (< 1,000) |
Note: These are estimated ranges, and experimental determination is necessary for accurate values.
X-ray Crystallography for Solid-State Molecular Architecture and Conformation
For this compound, X-ray crystallography would reveal the planarity of the quinoline ring system and the orientation of the carboxylic acid group relative to the ring. A key feature of interest would be the nature of the intermolecular interactions in the crystal lattice. It is highly probable that the carboxylic acid groups form hydrogen-bonded dimers, a common structural motif for carboxylic acids in the solid state. The analysis would also show other potential intermolecular interactions, such as π-π stacking between the quinoline rings and halogen bonding involving the bromine atom, which all contribute to the stability of the crystal structure.
A full crystallographic study would yield a detailed set of data, including the crystal system, space group, and unit cell dimensions.
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Description |
| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) would be determined. |
| Space Group | The symmetry of the crystal lattice would be identified. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the unit cell would be precisely measured. |
| Bond Lengths (Å) | The distances between bonded atoms would be determined with high precision. |
| Bond Angles (°) | The angles between adjacent bonds would be accurately measured. |
| Torsion Angles (°) | The dihedral angles defining the conformation of the molecule would be calculated. |
| Hydrogen Bonding Geometry | The distances and angles of the intermolecular hydrogen bonds would be detailed. |
Note: This table represents the type of data that would be obtained from an X-ray crystallographic analysis, which has not yet been publicly reported for this specific compound.
Computational Chemistry and Theoretical Investigations of 6 Bromoquinoline 8 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and predicting the reactivity of complex organic molecules like 6-bromoquinoline-8-carboxylic acid. These computational methods provide insights into molecular properties that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) Studies on Ground State Properties and Molecular Orbitals
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov For this compound, DFT calculations, often using functionals like B3LYP with a basis set such as 6-31G*, can be employed to model its ground state properties. nih.gov These calculations can determine the optimized molecular geometry, bond lengths, and bond angles.
A critical aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov A smaller gap generally implies higher reactivity. For quinoline (B57606) derivatives, these calculations help in understanding their electronic properties and potential as fluorescent probes or in other applications. nih.gov
Table 1: Calculated Electronic Properties of a Quinoline Derivative
| Property | Value |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
| HOMO-LUMO Gap | Data not available |
| Dipole Moment | Data not available |
Analysis of Electrostatic Potential and Charge Distribution
The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map provides a visual representation of the electrostatic potential on the electron density surface.
For molecules like this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atom of the quinoline ring and the oxygen atoms of the carboxylic acid group, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms. The distribution of Mulliken atomic charges, also obtainable from DFT calculations, provides a quantitative measure of the partial charge on each atom, further clarifying the charge distribution and reactivity. researchgate.net
Prediction of Reaction Pathways and Transition States
DFT calculations are powerful for predicting the most probable pathways for chemical reactions and identifying the associated transition state structures. researchgate.netresearchgate.net This is particularly relevant for understanding the reactivity of the bromine substituent at the C6 position and the carboxylic acid at the C8 position of this compound.
For instance, in substitution reactions, the bromine atom can act as a leaving group. DFT can model the energy profile of the reaction, including the energy of the reactants, products, intermediates, and the transition state. This allows for the determination of the activation energy, which is a key factor in predicting the reaction rate. Similarly, for reactions involving the carboxylic acid group, such as esterification or amidation, computational modeling can elucidate the reaction mechanism. researchgate.net
Molecular Modeling Approaches for Structure-Function Relationships
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. These methods are crucial for understanding the relationship between the three-dimensional structure of a molecule and its biological or chemical function.
Conformational Analysis and Energy Minimization Studies
The biological activity of a molecule is often dependent on its specific three-dimensional conformation. Conformational analysis aims to identify the stable conformations (isomers) of a molecule and their relative energies. For this compound, the proximity of the bulky bromine atom and the carboxylic acid group can lead to steric strain, influencing its preferred conformation.
Energy minimization is a computational process that seeks to find the molecular geometry with the lowest potential energy. This is achieved by systematically adjusting the atomic coordinates to reduce the forces on the atoms. Such studies can predict the most stable, low-energy conformation of this compound, which is often the biologically active one. Computational models have predicted a collision cross-section (CCS) of 143.1 Ų for the [M+H]+ ion of this compound, suggesting a compact geometry.
Virtual Screening and Library Design Principles
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov The quinoline scaffold, including derivatives like this compound, is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. nih.govdrugdesign.org
The principles of library design involve creating a collection of related compounds around a central scaffold. nih.govnih.govresearchgate.net For this compound, a virtual library could be designed by introducing various substituents at different positions of the quinoline ring to explore the structure-activity relationship (SAR). This allows for the systematic exploration of chemical space to optimize properties like binding affinity, selectivity, and pharmacokinetic profiles. drugdesign.org Fragment-based approaches, where smaller chemical fragments are docked into a target's binding site, can also be used to guide the design of new inhibitors based on the quinoline-8-carboxylic acid core. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Quinoline |
| 6-bromoquinoline (B19933) |
Application of Cheminformatics for Data Analysis and Pattern Recognition
Cheminformatics provides a powerful lens for analyzing and identifying patterns in the vast chemical data associated with quinoline derivatives. By applying computational and informational techniques, researchers can systematically explore structure-activity relationships (SAR) and structure-property relationships (SPR) for compounds like this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling:
QSAR studies are a cornerstone of cheminformatics, aiming to build mathematical models that correlate the structural or property-based features of molecules with their biological activity. For quinoline derivatives, QSAR models have been developed to predict their efficacy as inhibitors of various biological targets, such as P-glycoprotein in cancer multidrug resistance. nih.govnih.gov These models often employ machine learning algorithms like k-nearest neighbors (KNN), decision trees, and neural networks to analyze a series of related compounds. nih.govnih.gov
For this compound, a hypothetical QSAR study would involve compiling a dataset of similar quinoline carboxylic acids with known activities. Molecular descriptors for each compound, such as electronic properties (e.g., HOMO-LUMO gap), steric factors, and hydrophobicity, would be calculated. These descriptors would then be used to generate a predictive model. Such a model could forecast the potential biological activity of this compound and guide the synthesis of new, more potent analogues. researchgate.netwisdomlib.org
Molecular Docking Simulations:
Molecular docking is another critical cheminformatics tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking simulations can elucidate its binding mode within the active site of a protein target. For instance, studies on other quinoline derivatives have used docking to understand their interactions with enzymes like human dihydroorotate (B8406146) dehydrogenase (DHODH), a target for antiviral therapies. elsevierpure.com
A typical docking study for this compound would involve:
Obtaining the 3D structure of the target protein, often from a repository like the Protein Data Bank.
Generating a 3D conformation of this compound.
Using a docking program to place the ligand into the protein's binding site and score the different poses based on binding affinity.
The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding. wisdomlib.org For example, a recent study designed a novel dichloro-quinoline carboxylic acid derivative for in silico screening against Leishmania donovani N-myristoyltransferase, highlighting the power of these computational approaches in drug discovery. frontiersin.org
Pharmacokinetic and Toxicity Prediction:
Cheminformatics tools are also employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. By analyzing the structure of this compound, it is possible to estimate properties like its solubility, lipophilicity (logP), and potential for toxicity. frontiersin.org For example, computational models predict a logP value of 2.6955 for this compound, indicating moderate lipophilicity. These in silico predictions are vital in the early stages of drug development to identify candidates with favorable pharmacokinetic profiles.
The table below summarizes some predicted physicochemical properties for this compound, which are often used as descriptors in cheminformatics analyses.
| Property | Predicted Value | Significance in Cheminformatics |
|---|---|---|
| Molecular Weight | 252.06 g/mol nih.gov | A fundamental descriptor in QSAR and ADMET predictions. |
| logP | 2.6955 | Indicates lipophilicity and affects absorption and distribution. |
| pKa | -2.78 ± 0.10 | Predicts the ionization state at a given pH, influencing solubility and receptor interaction. |
| Collision Cross-Section (CCS) | 143.1 Ų for [M+H]⁺ | Provides information on the molecule's 3D shape and size. |
Theoretical Studies on Spectroscopic Properties (e.g., NMR and IR Chemical Shift Predictions)
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound. iosrjournals.orgresearchgate.netnih.gov These studies provide a direct link between the molecular structure and its spectral signature.
Infrared (IR) Spectroscopy Predictions:
DFT calculations can predict the vibrational frequencies of a molecule with a high degree of accuracy. These theoretical spectra aid in the assignment of experimental IR bands to specific vibrational modes. For this compound, the most characteristic vibrations would be associated with the carboxylic acid and the substituted quinoline ring.
Key predicted IR absorption bands for this compound would include:
O-H Stretch: A broad band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid dimer.
C=O Stretch: A strong absorption is predicted around 1700 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.
C=N and C=C Stretching: Vibrations of the quinoline ring are expected in the 1500-1600 cm⁻¹ range. nih.gov
C-Br Stretch: The carbon-bromine bond vibration typically appears in the lower frequency region of the spectrum.
The table below presents a hypothetical comparison of predicted and typical experimental IR frequencies for the key functional groups in this compound.
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|---|
| Carboxylic Acid | O-H Stretch (H-bonded) | ~2500-3300 (broad) | 2500-3300 (broad) |
| Carboxylic Acid | C=O Stretch | ~1700-1725 | 1700-1725 |
| Quinoline Ring | C=N/C=C Stretch | ~1500-1600 | 1500-1600 nih.gov |
| Aromatic C-H | C-H Stretch | ~3000-3100 | 3000-3100 |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions:
Computational methods, including DFT and machine learning models, are increasingly used to predict ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov These predictions are crucial for structure elucidation and verification. The chemical shifts are highly sensitive to the electronic environment of each nucleus, which is influenced by factors like the electronegativity of nearby atoms and aromatic ring currents.
For this compound, theoretical predictions would estimate the chemical shifts for each unique proton and carbon atom.
¹H NMR Predictions: The proton of the carboxylic acid (8-COOH) is expected to be significantly deshielded, appearing at a high chemical shift (δ > 10 ppm). The aromatic protons on the quinoline ring would appear in the range of δ 7.5-9.0 ppm, with their exact shifts influenced by the positions of the bromine atom and the carboxylic acid group. mdpi.com
¹³C NMR Predictions: The carbon of the carboxylic acid group (8-C OOH) is predicted to have a chemical shift in the range of δ 165-185 ppm. oregonstate.edu The carbon atom attached to the bromine (C-6) would also have a characteristic shift. The other carbons of the quinoline ring would appear in the aromatic region (δ 120-150 ppm). oregonstate.edu
The following tables provide illustrative predicted ¹H and ¹³C NMR chemical shifts for this compound based on computational models and data from similar structures.
Predicted ¹H NMR Chemical Shifts
| Proton Position | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| H-2 | ~8.9-9.1 | Downfield due to proximity to nitrogen. |
| H-3 | ~7.6-7.8 | - |
| H-4 | ~8.2-8.4 | - |
| H-5 | ~7.9-8.1 | - |
| H-7 | ~8.5-8.7 | Deshielded by the adjacent bromine atom. |
| 8-COOH | >12 | Acidic proton, often broad. |
Predicted ¹³C NMR Chemical Shifts
| Carbon Position | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|
| C-2 | ~150-152 | - |
| C-3 | ~122-124 | - |
| C-4 | ~136-138 | - |
| C-4a | ~148-150 | Quaternary carbon. |
| C-5 | ~128-130 | - |
| C-6 | ~120-122 | Carbon attached to bromine. |
| C-7 | ~138-140 | - |
| C-8 | ~130-132 | Carbon attached to the carboxylic acid. |
| C-8a | ~146-148 | Quaternary carbon. |
| 8-COOH | ~168-170 | Carboxylic acid carbon. |
Applications and Potential in Chemical and Biological Sciences
Role as a Versatile Intermediate in Complex Organic Synthesis
In the field of organic synthesis, 6-Bromoquinoline-8-carboxylic acid serves as a highly adaptable building block. The presence of the bromo and carboxylic acid functional groups on the quinoline (B57606) framework allows chemists to strategically build intricate molecular architectures. The reactivity of these groups can be selectively harnessed to introduce new substituents or to construct larger, more complex ring systems.
The structure of this compound is primed for creating a variety of quinoline derivatives. The bromine atom at the C-6 position and the carboxylic acid at the C-8 position act as handles for further chemical reactions. The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions or can participate in metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. Similarly, the carboxylic acid group can be converted into other functionalities such as esters, amides, or can be removed entirely through decarboxylation reactions. This dual reactivity allows for the synthesis of a library of quinoline compounds with diverse substitution patterns, which is a key strategy in the search for new bioactive molecules. Its analogue, 6-Aminoquinoline-8-carboxylic acid, is noted for its use as a building block in synthesizing more complex quinoline derivatives, highlighting the utility of this substitution pattern.
The quinoline structure is itself a polycyclic aromatic system, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. The functional groups on this compound make it a suitable starting material for constructing even larger polycyclic aromatic compounds. Annulation reactions, which involve the formation of a new ring onto an existing molecule, could potentially be employed. The bromine and carboxylic acid groups can serve as reactive sites to build additional aromatic or non-aromatic rings onto the quinoline core, leading to novel and complex molecular frameworks. These larger structures are of interest in materials science for their potential electronic and optical properties.
Exploration as a Scaffold in Medicinal Chemistry and Drug Discovery
The quinoline ring system is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a common structural feature in many biologically active compounds and approved drugs. nih.govresearchgate.net Quinoline derivatives have shown a wide array of pharmacological activities, including anticancer, antimalarial, and antimicrobial properties. nih.govontosight.ai Consequently, this compound is an attractive starting point for drug discovery programs.
A pharmacophore is the specific arrangement of atoms or functional groups in a molecule that is responsible for its biological activity. The quinoline scaffold is a key component in designing new pharmacophores. nih.gov Specifically, structures like 8-hydroxyquinoline (B1678124), which are structurally related to 8-carboxyquinolines, are known to act as metal-binding pharmacophores (MBPs). nih.gov These MBPs are crucial for designing inhibitors of metalloenzymes, which are enzymes that require a metal ion for their catalytic activity and are important therapeutic targets in diseases like cancer and viral infections. nih.gov The arrangement of the nitrogen atom in the quinoline ring and the oxygen atoms of the carboxylic acid group in this compound provides a potential metal-binding site, making it a valuable scaffold for developing new metalloenzyme inhibitors. nih.govescholarship.org
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they correlate changes in a molecule's structure with its biological effects. georgiasouthern.edu Such studies are essential for optimizing a lead compound to enhance its potency and selectivity while minimizing side effects. For quinoline derivatives, the type and position of substituents on the ring system critically influence the biological activity. researchgate.net
Research has shown that the substitution pattern of this compound is significant for its biological efficacy.
Antitubercular Activity : A study on various quinoline carboxylic acids found that compounds with a bromine atom at the C-6 position exhibited significant inhibitory effects against Mycobacterium tuberculosis.
Anticancer Activity : In a study of 6,8-disubstituted quinolines, modifying the functional groups at these positions was found to directly influence the compounds' anticancer activities against various cell lines. researchgate.net
General Bioactivity : The presence of halogen substituents is often a key feature in enhancing the biological profile of quinoline-based agents. nih.gov SAR studies have established similar relationships for quinoline derivatives in antiprion and antimalarial research, suggesting that certain structural features are broadly important across different therapeutic areas. nih.gov
The table below summarizes findings from SAR studies on related quinoline compounds.
| Base Scaffold | Position of Substitution | Substituent Group | Observed Biological Activity | Reference |
| Quinoline Carboxylic Acid | C-6 | Bromine | Significant inhibitory effect against M. tuberculosis | |
| Quinoline | C-6, C-8 | Various (Bromo, Methoxy (B1213986), Cyano, Phenyl) | Varied antiproliferative effects on cancer cell lines | researchgate.net |
| Quinoline | C-6 | Chloro | High activity in anticancer assays | nih.gov |
| Quinoline | General | Sulfonamide | Antiprion and antimalarial effects | nih.gov |
The development of agents for medical imaging techniques like Positron Emission Tomography (PET) is a critical area of research. While direct studies on the radiolabeling of this compound are not prominent, its structure holds significant potential for this application. Aromatic bromides are common precursors in radiochemistry for the synthesis of radiolabeled imaging probes. The bromine atom can be substituted with a radioisotope, such as a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I) or a fluorine isotope (e.g., ¹⁸F) via nucleophilic substitution, to create a radiotracer. Such a tracer could then be used in preclinical studies to visualize the distribution of the molecule in the body, assess its ability to reach a specific therapeutic target, and study its pharmacological properties non-invasively.
Design of Kinase Inhibitors and Receptor Ligands
The quinoline scaffold is a well-established pharmacophore in drug discovery, and this compound serves as a valuable building block for creating targeted therapeutic agents. Its structure is particularly relevant to the design of kinase inhibitors, a critical class of drugs, especially in oncology. Kinases, such as Aurora kinases, are essential for cell cycle regulation, and their dysfunction can lead to uncontrolled cell proliferation characteristic of cancer. mdpi.com
Research into structurally similar compounds, such as quinazoline-based carboxylic acids, demonstrates the importance of the bromo- and carboxylic acid-substituted aromatic core in inhibitor design. Studies have shown that halogen substitutions on the ring system can significantly enhance inhibitory activity against specific kinases like Aurora A. mdpi.comresearchgate.net For instance, the design of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid highlighted that halogenated derivatives were more potent inhibitors compared to their non-halogenated counterparts. mdpi.com This principle suggests that this compound is a promising starting point for developing selective kinase inhibitors. The molecule's ability to modulate signaling pathways and gene expression related to apoptosis further underscores its potential in creating anticancer agents.
Furthermore, the quinoline carboxylic acid framework has been explored for its ability to inhibit other crucial enzymes. Derivatives have been designed as inhibitors for targets like HIV-1 integrase and pyruvate (B1213749) kinase M2 (PKM2), which is specific to tumor cells. mdpi.comnih.gov These examples showcase the scaffold's versatility in creating ligands that can interact with the active sites of various enzymes and receptors, often through a combination of hydrogen bonding (via the carboxylic acid) and other interactions facilitated by the aromatic ring system.
Potential in Agrochemical and Material Science Applications
Beyond its medicinal applications, this compound and its parent structure, quinoline, hold promise in agrochemical and material sciences.
Agrochemicals: The quinoline scaffold is gaining attention in the development of next-generation agricultural products. Quinoline derivatives have shown potential as effective and safe pesticides, herbicides, and even fertilizers. nih.govacs.org The core structure's proven biological activities, including antimicrobial and antiparasitic properties, are being leveraged to create innovative solutions for increasing crop resilience and yield. nih.govnih.gov While specific research on the direct application of this compound in agrochemicals is still emerging, the established success of the broader quinoline family suggests a strong potential for its use in this sector. acs.org
Material Science: In the realm of material science, this compound is being investigated for its unique properties. Its capacity to form coordination complexes with metal ions makes it a valuable candidate for designing novel materials with tailored electronic or optical characteristics. The synthesis of hybrid materials incorporating this compound could pave the way for advancements in areas such as sensor technology and catalysis. The inherent properties of the quinoline ring system, combined with the reactive handles of the bromine and carboxylic acid groups, provide a robust framework for constructing advanced functional materials.
Emerging Research Directions and Future Perspectives
The utility of this compound is set to expand as new technologies and synthetic methodologies are integrated into chemical research.
Integration with Flow Chemistry and Automated Synthesis
Modern organic synthesis is increasingly moving towards continuous flow chemistry, which offers significant advantages over traditional batch processing, including improved safety, scalability, and efficiency. researchgate.net The synthesis of quinoline derivatives has been successfully adapted to flow systems, utilizing methods like the Doebner-Miller and Skraup reactions. researchgate.netiipseries.org These processes can be scaled up and often result in higher yields and shorter reaction times. organic-chemistry.org Given that the synthesis of this compound involves well-established reaction types, its production is highly amenable to integration with flow chemistry and automated synthesis platforms. This would enable more rapid and efficient production of the compound and its derivatives for screening and development.
Exploration of Novel Catalytic Transformations
The structure of this compound is ideal for diversification through modern catalytic chemistry. The bromine atom at the 6-position is a prime site for a variety of metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. These powerful transformations allow for the introduction of a wide array of new functional groups and structural motifs, enabling the rapid generation of large libraries of novel compounds. This capability is invaluable in medicinal chemistry for structure-activity relationship (SAR) studies and in material science for fine-tuning material properties. Recent advances in catalysis, including photoredox and nickel-catalyzed reactions, continue to expand the toolkit for modifying quinoline scaffolds, promising new and innovative derivatives of this compound. organic-chemistry.orgmdpi.com
Advanced Applications in Chemical Biology
In chemical biology, this compound serves as a versatile tool for probing biological systems. Its derivatives can be designed as chemical probes to study cellular processes. For instance, its ability to interact with enzymes in key metabolic pathways makes it a candidate for development as a metabolic modulator to investigate cellular metabolism. Furthermore, the core structure can be modified to create fluorescent probes for imaging applications. The inherent biological activity of the quinoline scaffold, including its noted antitubercular effects, provides a foundation for developing new therapeutic agents to combat infectious diseases. As our understanding of complex biological systems grows, so too will the advanced applications for precisely designed molecules like this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Bromoquinoline-8-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A plausible route involves bromination of quinoline-8-carboxylic acid derivatives followed by regioselective functionalization. For example, bromination at the 6-position can be achieved using reagents like or under controlled temperature (0–6°C) to minimize side reactions . Post-bromination, purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Yield optimization requires monitoring reaction time and stoichiometry, as excess brominating agents may degrade the carboxylic acid group .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer :
- NMR : -NMR can distinguish bromine-induced deshielding at C6 (δ ~8.5–9.0 ppm for aromatic protons) and carboxylic acid protons (δ ~12–14 ppm). -NMR will show distinct signals for C-Br (~105–110 ppm) and the carboxylic carbon (~170 ppm) .
- Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion peak at 252.06 (CHBrNO) and fragmentation patterns indicative of Br loss .
- IR : A strong absorption band at ~1700 cm confirms the carboxylic acid group .
Q. What purification strategies are effective for isolating this compound from reaction byproducts?
- Methodological Answer : Acid-base extraction is effective due to the compound’s carboxylic acid moiety. Dissolve the crude product in a basic aqueous solution (e.g., NaHCO), wash with dichloromethane to remove non-acidic impurities, then acidify with HCl to precipitate the product . Further purification via recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) enhances purity .
Advanced Research Questions
Q. How can contradictory data in pharmacological studies involving this compound derivatives be resolved?
- Methodological Answer : Contradictions in bioactivity (e.g., cytotoxicity vs. therapeutic efficacy) may arise from differences in assay conditions (e.g., pH, cell lines). Systematic replication studies under standardized protocols (e.g., ISO 10993 for cytotoxicity) are essential. Additionally, meta-analyses of dose-response curves and statistical tests (e.g., ANOVA with post-hoc Tukey tests) can identify outliers or confounding variables .
Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions, identifying reactive sites for Suzuki-Miyaura couplings. The bromine atom at C6 acts as a leaving group, while the carboxylic acid at C8 may coordinate catalysts (e.g., Pd(PPh)), influencing reaction kinetics .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer : Stability studies should assess degradation under light, temperature, and humidity. Accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring can quantify decomposition products (e.g., debromination or decarboxylation). Store the compound in amber vials at –20°C under inert gas (argon) to minimize degradation .
Q. What strategies optimize regioselectivity in derivatizing this compound for drug discovery?
- Methodological Answer : Protect the carboxylic acid group (e.g., as a methyl ester using /MeOH) before functionalizing the bromine site. Pd-catalyzed cross-coupling (e.g., with boronic acids) at C6 retains the carboxylic acid for further modifications (e.g., amidation). Reaction screening via Design of Experiments (DoE) optimizes parameters like catalyst loading and solvent polarity .
Q. How can stereochemical outcomes be controlled in asymmetric synthesis using this compound as a chiral building block?
- Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Rh-catalyzed hydrogenation) to induce asymmetry. The carboxylic acid group can coordinate metal catalysts, influencing stereoselectivity. Chiral HPLC (e.g., Chiralpak IA column) validates enantiomeric excess .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
